molecular formula C25H19BrCl2N2O4 B295610 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295610
M. Wt: 562.2 g/mol
InChI Key: JNVQSCMLLNGKRJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammation process. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. Additionally, the compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its antibacterial and antifungal properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.

Future Directions

The future directions for research on 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione include further studies on its potential therapeutic applications, its mechanism of action, and its toxicity. Additionally, future research could focus on developing more efficient synthesis methods for this compound, improving its solubility in water, and reducing its cost. Furthermore, research could focus on developing derivatives of this compound with enhanced therapeutic properties.

Synthesis Methods

The synthesis of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction between 3-bromo-4-hydroxybenzaldehyde and 5-ethoxy-1,3-dimethylpyrazole-4,5-dicarboxylic acid in the presence of a base. The reaction produces a yellow solid that is further purified by recrystallization. The yield of the compound is around 70-80%.

Scientific Research Applications

The compound 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C25H19BrCl2N2O4

Molecular Weight

562.2 g/mol

IUPAC Name

(4E)-4-[[3-bromo-4-[(2,6-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H19BrCl2N2O4/c1-2-33-22-13-15(11-17-24(31)29-30(25(17)32)16-7-4-3-5-8-16)12-19(26)23(22)34-14-18-20(27)9-6-10-21(18)28/h3-13H,2,14H2,1H3,(H,29,31)/b17-11+

InChI Key

JNVQSCMLLNGKRJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.